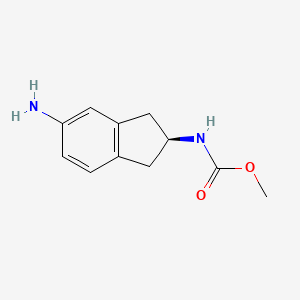

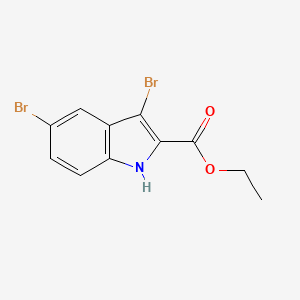

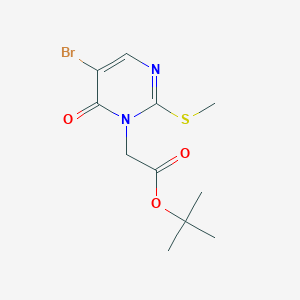

tert-Butyl 5-bromo-2-(methylthio)-6-oxopyrimidine-1-acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-Butyl 5-bromo-2-(methylthio)-6-oxopyrimidine-1-acetate (TBB2MOP) is an organic compound with a wide range of applications in scientific research. This compound is a derivative of the pyrimidine family and has been found to be highly effective in a variety of laboratory experiments. It has been used in a variety of research applications, including drug discovery, molecular biology, and biochemistry.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Molecular Docking Studies

- Synthesis and Molecular Interactions: The compound has been utilized in synthesizing various biologically active derivatives. For instance, N-tert-butyl-4-(4-substituted phenyl)-2-((substituted-2-oxo-2H-chromen-4-yl)methylthio)-6-oxo-1,6-dihydropyrimidine-5-carboxamide derivatives were synthesized, exhibiting antibacterial and anti-inflammatory activities. Molecular docking studies with these compounds showed promising interactions with S. aureus dihydropteroate synthetase (Chavan, Hosamani, Kulkarni & Joshi, 2018).

Development of Antimicrobial Agents

- Synthesis of Antimicrobial Compounds: The compound has been used as a starting material for synthesizing compounds with potential antimicrobial properties. An example includes the synthesis of various 1,3,4-oxadiazoles-2-thione and 1,2,4-triazoles derivatives from tert-butyl carbazate, displaying significant antimicrobial activity (Ghoneim & Mohamed, 2013).

Exploration in Organic Chemistry

- Reactivity and Compound Formation: The reactivity of tert-butyl 5-bromo-2-(methylthio)-6-oxopyrimidine-1-acetate has been explored in various organic synthesis reactions. For instance, its interaction with glycine esters has been studied, leading to the discovery of new derivatives and potential applications in creating biologically active compounds (Zinchenko, Muzychka, Biletskiy & Smolii, 2018).

Role in Synthesis of Aldol Products

- Use in Chelation-Controlled Additions: The compound has found application in the synthesis of aldol products, where it has been used as a reagent for highly stereoselective chelation-controlled additions. This has implications in the preparation of complex organic molecules, contributing to the field of synthetic organic chemistry (Gennari & Cozzi, 1988).

Utility in Preparing Novel Compounds

- Synthesis of New Chemical Entities: Research has demonstrated the use of tert-butyl 5-bromo-2-(methylthio)-6-oxopyrimidine-1-acetate in synthesizing new chemical entities. For instance, novel (pyrimidinyloxy)acetic acids and pyrimidineacetic acids have been synthesized, indicating the versatility of this compound in creating diverse chemical structures with potential biological activities (Ellingboe et al., 1990).

Eigenschaften

IUPAC Name |

tert-butyl 2-(5-bromo-2-methylsulfanyl-6-oxopyrimidin-1-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2O3S/c1-11(2,3)17-8(15)6-14-9(16)7(12)5-13-10(14)18-4/h5H,6H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYXNZAUIORCEKD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN1C(=O)C(=CN=C1SC)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20460687 |

Source

|

| Record name | tert-Butyl 5-bromo-2-(methylthio)-6-oxopyrimidine-1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20460687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 5-bromo-2-(methylthio)-6-oxopyrimidine-1-acetate | |

CAS RN |

308276-66-6 |

Source

|

| Record name | tert-Butyl 5-bromo-2-(methylthio)-6-oxopyrimidine-1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20460687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.